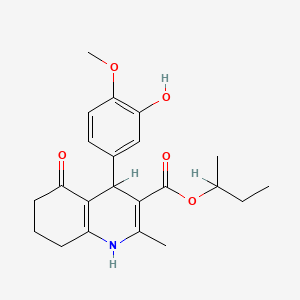![molecular formula C20H28N2O4 B5138035 2-butyl-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5138035.png)
2-butyl-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butyl-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole is a chemical compound that is commonly known as BMB or BMB-10. It is a fluorescent probe that is used in biochemical and physiological research. BMB-10 is a useful tool for studying the mechanism of action of various biological processes.
Mecanismo De Acción
BMB-10 is a fluorescent probe that undergoes a change in fluorescence intensity when it interacts with ROS and RNS. The mechanism of action of BMB-10 involves the oxidation of the piperidine moiety by ROS and RNS. This results in a change in the electronic structure of the benzoxazole ring, leading to a change in fluorescence intensity.
Biochemical and Physiological Effects:
BMB-10 has been shown to be non-toxic and non-cytotoxic to cells. It has been used to study the role of ROS and RNS in various biological processes such as apoptosis, inflammation, and oxidative stress. BMB-10 has also been used to study the role of enzymes and proteins involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BMB-10 is its high sensitivity and specificity for ROS and RNS. It is also non-toxic and non-cytotoxic to cells, making it a useful tool for studying biological processes in living cells. However, one of the limitations of BMB-10 is its low photostability, which can lead to photobleaching during long-term experiments.
Direcciones Futuras
There are several future directions for the use of BMB-10 in scientific research. One direction is the development of more photostable fluorescent probes for the detection of ROS and RNS. Another direction is the use of BMB-10 in the study of the role of ROS and RNS in various diseases such as cancer and neurodegenerative diseases. BMB-10 can also be used to study the mechanism of action of new drugs and therapies for these diseases.
Métodos De Síntesis
The synthesis of BMB-10 involves the reaction of 2-butyl-1,3-benzoxazole with 4-(2-methoxyethoxy)-1-piperidinecarboxylic acid chloride. The reaction takes place in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
BMB-10 is a useful tool for studying various biological processes. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cells. BMB-10 can also be used to study the mechanism of action of enzymes and proteins involved in various biological processes.
Propiedades
IUPAC Name |
(2-butyl-1,3-benzoxazol-5-yl)-[4-(2-methoxyethoxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-3-4-5-19-21-17-14-15(6-7-18(17)26-19)20(23)22-10-8-16(9-11-22)25-13-12-24-2/h6-7,14,16H,3-5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLQHJXPVMUGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N3CCC(CC3)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137954.png)
![N-(2-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5137961.png)
![1,5-bis[(diethylamino)methyl]-2,6-naphthalenediol](/img/structure/B5137963.png)
![6,6'-(1,4-piperazinediyldisulfonyl)bis(1-methylbenzo[cd]indol-2(1H)-one)](/img/structure/B5137974.png)
![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5137978.png)
![3-[5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5137993.png)
![4-{[carboxy(phenyl)methyl]thio}benzoic acid](/img/structure/B5137999.png)
![3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5138003.png)
![1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5138011.png)

![2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5138027.png)

![4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5138050.png)
![5-{[(3,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5138054.png)